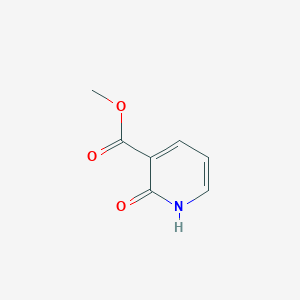

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBTMNCGYLTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906037 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-91-3 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" molecular weight

An In-depth Technical Guide on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 153.14 g/mol | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2][4] |

| CAS Number | 10128-91-3 | [1][3][4][5][6] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [1][3] |

| IUPAC Name | methyl 2-hydroxynicotinate | [3] |

Experimental Protocols: Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine derivatives, including the title compound and its analogs, can be achieved through various routes. Below are detailed experimental protocols from the literature.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-Carboxylic Acid Derivatives

This protocol describes a general method for synthesizing derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid from an anilinomethylidene derivative of Meldrum's acid and active methylene nitriles.[7]

Step 1: Preparation of 2,2-Dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione

-

A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol) is refluxed with vigorous stirring for 5 minutes, resulting in a syrupy mass.

-

The reaction mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.

-

After cooling to approximately 20°C with stirring, the mixture is diluted with water to a total volume of 100 mL.

-

After 2 hours, the product is filtered off and washed sequentially with water, twice with 60% ethanol, and finally with hexane.

Step 2: Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives

-

Potassium hydroxide (1.12 g, 0.02 mol) is added to a vigorously stirred suspension of the product from Step 1 (0.01 mol) and a cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol.

-

The reaction mixture is stirred for 24 hours.

-

The mixture is then acidified with concentrated HCl to a pH of 5 and left for 3 hours.

-

The resulting precipitate is filtered off and washed successively with water and ethanol to yield the final product.

Protocol 2: Synthesis via Hydrolysis of Nitrile Precursors

This method is used for preparing a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids and involves the hydrolysis of the corresponding nitriles.[8]

Step 1: Synthesis of Sodium Enolates

-

The appropriate ketone is reacted with ethyl formate and sodium or sodium hydride to synthesize the sodium enolate of the corresponding 3-substituted 3-oxopropionaldehyde.

Step 2: Preparation of Nitriles

-

The sodium enolate from Step 1 is reacted with cyanoacetamide to produce the corresponding 1,2-dihydro-2-oxo-3-pyridinecarbonitrile.

Step 3: Hydrolysis to Carboxylic Acid

-

The nitrile from Step 2 is hydrolyzed to yield the final 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid product.

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflow and a potential logical pathway for the biological application of this class of compounds.

Caption: General workflow for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Caption: Proposed mechanism of action for 2-oxo-1,2-dihydropyridine derivatives as bioactive agents.

Biological Activity and Potential Applications

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been identified as promising candidates for drug development.

-

Hypoglycemic Agents : Certain analogs, such as 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, have demonstrated hypoglycemic properties.[8] A study of structure-activity relationships revealed that the nature of the substituent at the 6-position is critical for this activity.[8]

-

Enzyme Inhibition : The structural motif of a substituted heterocyclic ring is common in enzyme inhibitors. For instance, a structurally related compound, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib), is a potent tyrosine kinase inhibitor.[9] This suggests that derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid could be explored for their potential as inhibitors of various enzymes, including kinases.

-

Drug Precursors : These compounds serve as versatile scaffolds or "drug precursors" in medicinal chemistry for the synthesis of more complex molecules with desired therapeutic properties.[7] Their functional groups allow for a variety of chemical modifications to optimize biological activity and pharmacokinetic profiles.

References

- 1. 10128-91-3|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10128-91-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 10128-91-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS No: 10128-91-3). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An accurate understanding of its physical properties is crucial for its synthesis, purification, formulation, and handling.

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound.

| Physical Property | Value | Source/Method |

| Molecular Formula | C₇H₇NO₃ | - |

| Molecular Weight | 153.14 g/mol | - |

| Melting Point | 153 - 155 °C | Experimental |

| Boiling Point | Data not available | Experimental determination recommended |

| Density | ~1.3 g/cm³ | Predicted |

| Solubility | Data not available | Experimental determination recommended |

| pKa | Data not available | Experimental determination recommended |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point was determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[1][2]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute for an initial approximate determination.[3]

-

For an accurate measurement, the apparatus is cooled, and a fresh sample is heated at a slow rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[4]

Boiling Point Determination (Microscale Method)

Due to the likely high boiling point and potential for decomposition, a microscale boiling point determination is recommended.

Procedure:

-

A small amount of the liquid sample (if applicable) is placed in a micro test tube or a melting point capillary tube.

-

A smaller, inverted capillary tube is placed inside the larger tube to act as a boiling chip.[5]

-

The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[6]

-

The temperature is raised until a steady stream of bubbles emerges from the inner capillary.[5]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for purification and formulation.

Procedure:

-

To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).[7]

-

The tubes are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).[7]

-

The solubility is observed and can be classified as soluble, partially soluble, or insoluble.[8][9] For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined by UV-Vis spectrophotometry if the compound possesses a chromophore and its absorbance spectrum changes with pH.

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

A constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.[10]

-

The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH.[11][12]

-

The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.[12]

Synthesis Workflow

The synthesis of this compound can be achieved via the esterification of 2-hydroxynicotinic acid. A generalized workflow for this process is depicted below.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is strongly recommended that the physical properties for which experimental data is currently unavailable be determined empirically.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. chymist.com [chymist.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. ulm.edu [ulm.edu]

- 11. Virtual Labs [mas-iiith.vlabs.ac.in]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds. This document also outlines detailed experimental protocols for its synthesis and NMR analysis, making it a valuable resource for researchers working with 2-pyridone derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery.

Predicted NMR Spectral Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are derived from the known spectral characteristics of 2-pyridone and methyl nicotinate derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~11.9 | br s | 1H | NH | - |

| ~8.0 | dd | 1H | H-6 | J = 6.4, 1.8 |

| ~7.5 | dd | 1H | H-4 | J = 9.2, 1.8 |

| ~6.3 | t | 1H | H-5 | J = 7.8 |

| 3.75 | s | 3H | -OCH ₃ | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~165.0 | C =O (ester) |

| ~161.5 | C =O (pyridone) |

| ~145.0 | C -6 |

| ~140.0 | C -4 |

| ~118.0 | C -3 |

| ~105.0 | C -5 |

| ~52.0 | -OC H₃ |

Experimental Protocols

Synthesis of this compound

This protocol is an adapted procedure based on the general synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and standard esterification methods.

Materials:

-

2-Hydroxynicotinic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxynicotinic acid (1.39 g, 10 mmol) and anhydrous methanol (50 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the synthesized this compound and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the NMR tube and vortex the mixture until the sample is completely dissolved.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.

-

For the ¹H NMR spectrum, use standard acquisition parameters. For the ¹³C NMR spectrum, use a proton-decoupled sequence.

-

Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR spectral analysis of this compound.

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known by its tautomeric form, Methyl 2-hydroxynicotinate, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive analysis of its chemical structure, bonding characteristics, and key physicochemical properties. It includes detailed summaries of spectroscopic data, representative experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly in the context of its anti-inflammatory properties. While a definitive single-crystal X-ray structure for this specific ester is not publicly available, this guide leverages data from closely related analogs to provide robust insights into its molecular geometry and intermolecular interactions.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. The IUPAC name corresponds to the lactam, while its common synonym, Methyl 2-hydroxynicotinate, refers to the lactim.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring.[2][3] In polar solvents, the 2-pyridone (lactam) form is generally favored, whereas in the gas phase or nonpolar solvents, the 2-hydroxypyridine (lactim) form can be more prevalent.[2][3] Computational studies and spectroscopic evidence on related 2-hydroxypyridines confirm this dynamic equilibrium.[4]

Caption: Tautomeric equilibrium between the keto and enol forms.

Bonding and Molecular Geometry

While a crystal structure for this compound is not available, analysis of related structures such as 6-methylnicotinic acid provides valuable insights.[5] The pyridine ring is expected to be nearly planar. The bonding within the ring will be a hybrid of the representations of the two tautomeric forms, with significant delocalization of π-electrons.

In the solid state, intermolecular interactions are anticipated to play a crucial role in the crystal packing. Hydrogen bonding is a key feature in related nicotinic acid derivatives, often forming dimers or extended networks.[5] For this compound, N-H---O hydrogen bonds between the amide groups of adjacent molecules in the lactam form are highly probable. In the lactim form, O-H---N hydrogen bonds between the hydroxyl group and the pyridine nitrogen of a neighboring molecule would be expected. Additionally, π-π stacking interactions between the aromatic rings are likely to contribute to the stability of the crystal lattice.[5]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data from closely related compounds and general spectroscopic principles for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | N-H (lactam) or O-H (lactim) |

| ~8.0-8.2 | dd | 1H | H6 |

| ~7.5-7.7 | dd | 1H | H4 |

| ~6.3-6.5 | t | 1H | H5 |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (ester) |

| ~160-165 | C2 (C=O or C-OH) |

| ~140-145 | C6 |

| ~135-140 | C4 |

| ~115-120 | C3 |

| ~105-110 | C5 |

| ~52 | -OCH₃ |

Note: The exact chemical shifts will be dependent on the solvent and the predominant tautomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 (broad) | N-H Stretch | Amide (lactam) |

| ~3000 | C-H Stretch | Aromatic/Alkyl |

| 1720-1740 | C=O Stretch | Ester |

| 1650-1670 | C=O Stretch | Amide (lactam) |

| 1580-1620 | C=C/C=N Stretch | Pyridine Ring |

| 1100-1300 | C-O Stretch | Ester |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 153. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 122, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 94. Further fragmentation of the pyridine ring would also be observed.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on general methods for the synthesis of 2-pyridone derivatives.

Reaction: Esterification of 2-hydroxynicotinic acid.

Materials:

-

2-Hydroxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-hydroxynicotinic acid (1 equivalent) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[6][7][8] The primary mechanism of action is believed to be mediated through the G protein-coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor).[9]

Activation of GPR109A on immune cells, such as monocytes and macrophages, leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits the NF-κB signaling pathway.[9] The inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, results in the reduced production and secretion of inflammatory mediators like TNF-α and interleukin-6 (IL-6).[6][9]

While direct studies on this compound are limited, it is plausible that it acts as a pro-drug or an active agonist at the GPR109A receptor, thereby exerting anti-inflammatory effects.

Caption: Proposed anti-inflammatory signaling pathway.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its structural features, characterized by the lactam-lactim tautomerism and the capacity for extensive intermolecular interactions, are crucial for its chemical behavior and biological activity. The spectroscopic and synthetic data, compiled and interpreted in this guide, provide a solid foundation for further research. The likely involvement of this compound in the GPR109A-mediated anti-inflammatory pathway highlights its therapeutic potential. Future studies focusing on obtaining a definitive crystal structure and conducting detailed biological evaluations are warranted to fully elucidate the structure-activity relationships and therapeutic applications of this and related nicotinic acid derivatives.

References

- 1. scbt.com [scbt.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its chemical behavior is governed by a fascinating interplay of tautomerism and stability, which are critical parameters influencing its reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric equilibrium and stability of this compound, drawing upon available spectroscopic, computational, and synthetic data. The document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Introduction

The 2-pyridone ring system is a prevalent motif in numerous biologically active compounds. The tautomeric nature of this scaffold, existing in equilibrium between the lactam (oxo) and lactim (hydroxy) forms, plays a pivotal role in its chemical and pharmacological properties. This compound, an ester derivative, is a key building block in the synthesis of more complex molecules. Understanding its predominant tautomeric form and its stability under various conditions is paramount for predictable and efficient drug development.

Tautomerism of this compound

The tautomeric equilibrium of this compound involves the interconversion between the lactam (2-oxo) and lactim (2-hydroxy) forms.

Figure 1: Tautomeric equilibrium between the lactam and lactim forms.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents.

Influence of Solvent

For 2-pyridone systems in general, the lactam tautomer is predominantly favored in polar solvents, while the lactim form can be more stable in the gas phase or non-polar solvents. This is attributed to the greater polarity of the lactam form, which is stabilized by interactions with polar solvent molecules. Computational studies on 2- and 4-pyridones have confirmed that an increase in medium polarity leads to a higher population of the lactam tautomer.[1] For 3-ethoxycarbonyl-2(1H)-pyridone, a closely related compound, UV spectroscopy in chloroform (a non-polar solvent) revealed the co-existence of both lactam and lactim tautomers.[2]

Computational Studies

Ab initio and Density Functional Theory (DFT) calculations on 2-pyridone have shown that the energy difference between the lactam and lactim tautomers is small.[3] Theoretical investigations on substituted 2-pyridones indicate that the position of the tautomeric equilibrium can be modulated by the inductive and resonance effects of the substituents.[1] Electron-withdrawing groups, such as the methoxycarbonyl group at the 3-position, are expected to influence the electron distribution in the ring and thereby the relative stability of the tautomers. Studies on milrinone analogues, which are 2-pyridone derivatives, suggest that electron-withdrawing substituents favor the less polar hydroxypyridine (lactim) tautomer.[4]

Spectroscopic Evidence

Table 1: Summary of Factors Influencing Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the lactam form. | The more polar lactam tautomer is stabilized by dipole-dipole interactions with polar solvent molecules.[1] |

| Substituents | Electron-withdrawing groups may favor the lactim form. | Substituents alter the electron density within the pyridine ring, affecting the relative stability of the tautomers.[4] |

| Temperature | Lower temperatures can favor the dimeric lactam form. | The monomer-dimer equilibrium, which can be temperature-dependent, can in turn influence the tautomeric equilibrium.[2] |

Stability of this compound

The stability of this compound is a critical consideration for its synthesis, storage, and formulation.

Chemical Stability

The compound is generally stable under recommended storage conditions.[5] However, as an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and methanol. The presence of the electron-withdrawing pyridine ring may influence the rate of hydrolysis compared to simple aliphatic or aromatic esters.

Thermal Stability

Specific data on the thermal decomposition of this compound is not extensively reported. However, studies on related volatile compounds containing this moiety in oolong tea suggest that it can be formed and detected at elevated temperatures during roasting processes.[6][7] This implies a degree of thermal stability, although quantitative kinetic parameters for its decomposition are not available.

Experimental Protocols

While specific experimental protocols for determining the tautomeric ratio and stability of this compound are not detailed in the reviewed literature, the following methodologies are generally applicable.

Synthesis of this compound

A documented synthesis involves the esterification of 2-hydroxynicotinic acid (1,2-dihydro-2-oxo-3-pyridinecarboxylic acid).[8]

Protocol:

-

A mixture of 2-hydroxynicotinic acid (5.40 mmol), concentrated sulfuric acid (5.4 ml), and methanol (10.8 ml) is prepared.

-

The mixture is heated in a microwave reactor to 80°C for 55 minutes (Power: 200W, Pressure: 100 psi, with stirring).

-

After cooling, the methanol is evaporated.

-

The residue is worked up to isolate the product.

References

- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study of the volatile fingerprints of roasted and unroasted oolong tea by sensory profiling and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

The Synthetic Versatility of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known by its tautomeric name Methyl 2-hydroxynicotinate, is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its reactivity is characterized by the interplay of the pyridone ring, the ester functionality, and the tautomeric equilibrium between the lactam and lactim forms. This guide provides an in-depth analysis of its reactivity profile, supported by experimental data and detailed protocols to facilitate its use in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by several key features:

-

Tautomerism: The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is influenced by factors such as solvent polarity and pH, and it dictates the regioselectivity of certain reactions, particularly alkylation.

-

Nucleophilicity: The nitrogen atom of the pyridone ring and the oxygen atom of the hydroxyl group (in the lactim form) are nucleophilic centers, susceptible to alkylation and acylation reactions.

-

Electrophilic Aromatic Substitution: The pyridone ring can undergo electrophilic substitution reactions, such as nitration and halogenation, although the electron-withdrawing nature of the ester group can influence the regioselectivity and reaction conditions.

-

Cross-Coupling Potential: The pyridone ring can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, after appropriate halogenation to introduce a suitable handle.

Key Reactions and Experimental Protocols

This section details the primary reactions of this compound, providing experimental protocols where available from the literature for analogous systems.

N-Alkylation and O-Alkylation

The alkylation of this compound can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions. Generally, polar aprotic solvents and the use of a strong base favor N-alkylation, while O-alkylation can be promoted under different conditions.

General Experimental Protocol for N-Alkylation of 2-Pyridones (Adapted from analogous systems):

To a solution of the 2-pyridone (1 equivalent) in a suitable solvent such as THF, is added a base like tetraethylammonium fluoride (5 equivalents). The alkyl halide (1 equivalent) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Logical Workflow for Alkylation Regioselectivity:

Caption: Regioselectivity in the alkylation of the title compound.

Electrophilic Aromatic Substitution

Nitration of the pyridone ring introduces a nitro group, a valuable synthon for further transformations. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. The electron-withdrawing ester group is expected to direct the substitution to the meta-position relative to itself.

General Experimental Protocol for Nitration of an Aromatic Ester (Adapted from Methyl Benzoate):

Concentrated sulfuric acid (e.g., 4 mL) is added slowly to the methyl ester (e.g., 2.0 g) with swirling and cooling in an ice-water bath. A nitrating mixture is prepared by slowly adding concentrated sulfuric acid (e.g., 1.5 mL) to concentrated nitric acid (e.g., 1.5 mL) in a separate cooled test tube. This nitrating mixture is then added dropwise to the ester solution over approximately 15 minutes, maintaining the temperature below 6 °C. After the addition is complete, the reaction mixture is allowed to stand at room temperature for 15 minutes. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized.[2]

Signaling Pathway for Electrophilic Nitration:

Caption: Mechanism of electrophilic nitration.

Halogenation, typically with chlorine or bromine, introduces a halogen atom onto the pyridone ring, which can serve as a handle for cross-coupling reactions. The reaction conditions often involve the use of a Lewis acid catalyst.

General Considerations for Halogenation:

The choice of halogenating agent and catalyst is crucial. For instance, bromination can be achieved using bromine in the presence of a Lewis acid like iron(III) bromide. The regioselectivity will be influenced by the existing substituents on the ring.

C-Acylation

Friedel-Crafts acylation can be employed to introduce an acyl group onto the pyridone ring. This reaction typically requires a strong Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Acylation (Conceptual):

To a solution of the substrate in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added. The acylating agent (e.g., an acyl chloride) is then added dropwise at a low temperature. The reaction is stirred until completion, then quenched with ice-water. The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography.

Experimental Workflow for a Generic Acylation Reaction:

Caption: A typical workflow for a Friedel-Crafts acylation experiment.

Suzuki-Miyaura Cross-Coupling

Following halogenation of the pyridone ring, the resulting aryl halide can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Reaction Scheme for Suzuki-Miyaura Coupling:

A mixture of the halogenated pyridone derivative, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through standard workup and purification procedures.[3][4]

Quantitative Data Summary

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Alkylation | 2-Hydroxypyrimidine | Benzyl chloride, Et₄NF, THF, rt, overnight | N-Benzyl-2-pyrimidone | High | [1] |

| Nitration | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | Methyl 3-nitrobenzoate | 81-85 | [5] |

| C-Acylation | 2-Methylfuran | 4-Methylbenzoylbenzotriazole, ZnBr₂, DCE, 90°C, 3h | (5-Methylfuran-2-yl)(p-tolyl)methanone | 84 | [6] |

| Suzuki Coupling | Aryl Tosylates | Arylboronic acids, Pd(OAc)₂, CM-phos, K₃PO₄, Toluene/H₂O, 100°C | Biaryl compounds | High | [7] |

Conclusion

This compound is a valuable and reactive scaffold in organic synthesis. Its reactivity is dominated by its tautomeric nature and the interplay of the functional groups on the pyridone ring. This guide provides a foundational understanding of its key reactions, offering insights into experimental design and potential synthetic applications. Further research into the specific reaction conditions and optimization for this particular molecule will undoubtedly unlock its full potential in the development of novel chemical entities.

References

- 1. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound belonging to the 2-pyridone class, has garnered significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and known physicochemical and biological properties. While the broader class of 2-pyridones is well-recognized for its diverse pharmacological activities, this document focuses on the specific data available for the methyl ester derivative. Its presence as a natural product in oolong tea is also discussed. This guide aims to be a valuable resource for researchers in medicinal chemistry, natural products, and drug development by consolidating the current knowledge and highlighting areas for future investigation.

Introduction

The 2-pyridone scaffold is a prominent structural motif in a vast array of natural products and synthetic molecules of medicinal importance. The inherent ability of the 2-pyridone ring to act as a versatile pharmacophore has led to its incorporation into drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. This compound represents a fundamental building block within this class of compounds. Its history is intertwined with the broader exploration of nicotinic acid and its derivatives. Nicotinic acid, or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine.[1] The subsequent exploration of its derivatives for various applications paved the way for the synthesis and study of compounds like this compound.

While a definitive singular "discovery" of this specific ester is not prominently documented in easily accessible historical records, its synthesis is a logical extension of the well-established chemistry of 2-hydroxynicotinic acid. The esterification of the carboxylic acid group is a fundamental organic transformation, suggesting its initial preparation likely occurred in the course of systematic derivatization of nicotinic acid analogs for the evaluation of their physicochemical and biological properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 10128-91-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 181-183 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 2-hydroxynicotinic acid (also known as 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid).

Synthesis via Fischer Esterification of 2-Hydroxynicotinic Acid

A detailed experimental protocol for this synthesis is provided in a doctoral thesis from the University of Pisa.[3]

Experimental Protocol:

A mixture of 750 mg (5.40 mmol) of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid (2-hydroxynicotinic acid) and 5.4 ml of concentrated H₂SO₄ in 10.8 ml of CH₃OH was heated in a microwave reactor (CEM) to 80°C for 55 minutes (power 200W, pressure 100 psi, with stirring).[3] After cooling, the CH₃OH was removed.

Note: The original document does not specify the work-up procedure after the removal of methanol. A standard aqueous work-up to neutralize the acid and extract the product would be expected.

Logical Workflow for Synthesis and Work-up:

Caption: General workflow for the synthesis of this compound.

Use as a Starting Material for Further Synthesis

This compound serves as a precursor for the synthesis of other functionalized pyridine derivatives. For instance, it is used in the preparation of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.[4]

Experimental Protocol for Iodination:

Methyl 2-hydroxynicotinate (20 g) was dissolved in dichloromethane (500 mL) at room temperature, followed by the addition of N-iodosuccinimide (NIS, 38 g).[4] The reaction mixture was heated to reflux for 16 hours.[4] Upon completion of the reaction, the solvent was removed by evaporation.[4] Ethyl acetate (200 mL) was added to the residue and heated under reflux conditions for 2 hours.[4] The reaction mixture was cooled, and the insoluble solid was collected by filtration to afford the target product, methyl 2-hydroxy-5-iodonicotinate (30 g, 81% yield), as a white solid.[4]

Reaction Scheme for Iodination:

Caption: Synthesis of an iodinated derivative from the title compound.

Natural Occurrence

Interestingly, this compound has been identified as a volatile compound in oolong tea.[5][6] The concentrations vary depending on the type of oolong tea.

| Oolong Tea Type | Concentration (µg/kg) ± SD | Reference |

| High Mountain oolong tea (HMT) | 0.004 ± 0.015 | [5][6] |

| Tieguanyin tea (TGYT) | Not Detected | [5][6] |

| Dongding oolong tea (DDT) | 0.059 ± 0.117 | [5][6] |

| Wuyi rock tea (WRT) | 0.027 ± 0.057 | [5][6] |

Biological and Pharmacological Aspects

While the 2-pyridone nucleus is a well-established pharmacophore present in numerous biologically active compounds, specific pharmacological data for this compound is limited in the public domain.[7][8][9] The broader class of 2-pyridone derivatives has been extensively studied and shown to exhibit a wide range of activities, including:

The connection of 2-pyridone derivatives to cannabinoid receptors has also been explored, with some analogs showing activity as ligands for these receptors.[3] However, it is important to note that these studies focus on more complex derivatives and not the simple methyl ester itself. The potential of this compound as a lead compound or a synthon for the development of novel therapeutic agents remains an area for further investigation.

Signaling Pathway Context (Hypothetical):

Given the role of some 2-pyridone derivatives as kinase inhibitors, a hypothetical signaling pathway diagram illustrates where such a compound might act.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 2-pyridone derivative.

Conclusion and Future Perspectives

This compound is a foundational molecule within the medicinally significant class of 2-pyridones. While its synthesis is well-established through the esterification of 2-hydroxynicotinic acid, a detailed historical account of its initial discovery remains elusive. Its identification as a natural product in oolong tea adds another dimension to its scientific relevance.

The primary opportunity for future research lies in the comprehensive biological evaluation of this compound. Given the broad spectrum of activity observed for other 2-pyridone derivatives, it is plausible that this compound possesses uncharacterized biological properties. A systematic screening against various biological targets, including kinases, proteases, and receptors, could unveil novel therapeutic potential. Furthermore, its utility as a versatile starting material for the synthesis of more complex and potent drug candidates warrants continued exploration by medicinal chemists. This in-depth guide serves as a solid foundation for such future endeavors.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. METHYL 5-BROMO-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXYLATE | 120034-05-1 [chemicalbook.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. METHYL 2-HYDROXY-5-IODONICOTINATE | 116387-40-7 [chemicalbook.com]

- 5. Comparative study of the volatile fingerprints of roasted and unroasted oolong tea by sensory profiling and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

Methodological & Application

Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate from Meldrum's Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a valuable building block in medicinal chemistry and drug development, utilizing Meldrum's acid as a key starting material. The protocols are based on established methodologies for the synthesis of 2-pyridone derivatives.

Introduction

2-Oxo-1,2-dihydropyridine-3-carboxylic acid and its esters are important scaffolds in the development of novel therapeutic agents. Their synthesis often involves the construction of the pyridone ring from acyclic precursors. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile C3 synthon in organic synthesis due to the high acidity of its methylene protons and its ability to undergo various transformations. This document outlines a reliable two-step synthetic route commencing with the formation of an enamine derivative of Meldrum's acid, followed by cyclization and subsequent esterification to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound from Meldrum's acid can be achieved through a two-step process. The first step involves the formation of an aminomethylene derivative of Meldrum's acid, which then undergoes a cyclization reaction to form the pyridone ring, yielding the carboxylic acid. The final step is the esterification of the carboxylic acid to the desired methyl ester.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione

This procedure is adapted from the method described by Al-Zaydi, et al. for the preparation of the anilinomethylidene derivative of Meldrum's acid.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Meldrum's Acid | 144.12 | 14.4 g | 0.1 |

| Triethyl Orthoformate | 148.20 | 21.6 mL | 0.13 |

| Aniline (freshly distilled) | 93.13 | 9.1 mL | 0.1 |

| Ethanol | 46.07 | 30 mL | - |

| Water | 18.02 | 100 mL | - |

| Hexane | 86.18 | As needed | - |

Table 1: Reagents for the synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

-

Heat the mixture to reflux with vigorous stirring for 5 minutes. The reaction mixture will become a thick syrup.

-

Add 30 mL of ethanol to the flask and continue to reflux for an additional 3 minutes.

-

Remove the heat source and allow the mixture to cool to approximately 20 °C with continuous stirring.

-

Slowly add 100 mL of water to the stirred mixture to precipitate the product.

-

Continue stirring for 2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with water.

-

Further wash the product twice with 60% ethanol and then with hexane.

-

Dry the product under vacuum to yield 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione as a solid.

Expected Yield: ~92%

Step 2: Synthesis of 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid

This protocol follows the general procedure for the cyclization of the enamino-1,3-diketone with an active methylene compound.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | 247.25 | 2.47 g | 0.01 |

| Cyanoacetamide | 84.08 | 0.84 g | 0.01 |

| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 0.02 |

| Ethanol | 46.07 | 10 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Table 2: Reagents for the synthesis of 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid.

Procedure:

-

In a 50 mL round-bottom flask, prepare a suspension of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol.

-

To this vigorously stirred suspension, add potassium hydroxide (0.02 mol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, acidify the reaction mixture to pH 5 by the dropwise addition of concentrated hydrochloric acid.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid successively with water and ethanol.

-

Dry the product under vacuum to afford 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid.

Expected Yield: ~74%

Figure 2: Plausible reaction mechanism for the cyclization step.

Step 3: Synthesis of this compound

This is a standard Fischer esterification protocol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid | 139.11 | 1.39 g | 0.01 |

| Methanol | 32.04 | 20 mL | - |

| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 0.2 mL | (catalytic) |

| Sodium Bicarbonate (NaHCO₃) solution (saturated) | 84.01 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Table 3: Reagents for the synthesis of this compound.

Procedure:

-

Suspend 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (0.01 mol) in methanol (20 mL) in a 50 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Summary of Yields:

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | 24.73 | - | ~92 |

| 2 | 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid | 1.39 | - | ~74 |

| 3 | This compound | 1.53 | - | - |

Table 4: Summary of reaction yields. Actual yields should be determined experimentally.

Physicochemical and Spectroscopic Data of the Final Product:

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molar Mass | 153.14 g/mol |

| Appearance | Solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | To be determined |

| ¹³C NMR (CDCl₃, δ ppm) | To be determined |

| IR (KBr, cm⁻¹) | To be determined |

| Mass Spec (m/z) | To be determined |

Table 5: Expected physicochemical and spectroscopic data for this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Handle concentrated acids and bases with extreme care.

-

Aniline is toxic and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: One-Pot Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-pyridone scaffold is a privileged structural motif present in numerous natural products and pharmaceutical compounds.[1][2] Derivatives of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and eco-friendly strategy for the synthesis of these valuable heterocyclic compounds.[2][5] MCRs offer several advantages, including operational simplicity, time and energy savings, and the ability to generate molecular diversity from readily available starting materials.[2] This document provides detailed protocols for a representative one-pot synthesis of this compound derivatives, along with quantitative data and a visualization of the synthetic workflow.

Data Presentation

Table 1: Summary of a Representative One-Pot Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylate Derivatives

| Entry | Aldehyde (1) | Amine (51) | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Benzylamine | Methyl 1-benzyl-6-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 85 |

| 2 | 4-Methylbenzaldehyde | Cyclohexylamine | Methyl 1-cyclohexyl-6-(p-tolyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 82 |

| 3 | 3-Nitrobenzaldehyde | Benzylamine | Methyl 1-benzyl-6-(3-nitrophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 88 |

| 4 | Benzaldehyde | Propylamine | Methyl 1-propyl-6-phenyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75 |

Note: The yields are based on similar multicomponent reactions for the synthesis of 2-pyridone derivatives. The specific yields for these exact methyl esters may vary.

Experimental Protocols

Representative One-Pot Synthesis of this compound Derivatives via a Multicomponent Reaction:

This protocol is a representative example based on established multicomponent reactions for the synthesis of related 2-pyridone derivatives.[1]

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Methyl acetoacetate (1.0 mmol)

-

Primary amine (1.0 mmol)

-

Diammonium hydrogen phosphate (DAHP) (20 mol%)

-

Water (5 mL)

-

Ethanol for recrystallization

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), methyl acetoacetate (1.0 mmol), the primary amine (1.0 mmol), and diammonium hydrogen phosphate (20 mol%).

-

Add 5 mL of water to the flask.

-

Stir the reaction mixture vigorously at 70°C for approximately 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water (2 x 10 mL) to remove any water-soluble impurities.

-

Purify the crude product by recrystallization from ethanol to afford the desired this compound derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.

Mandatory Visualization

Caption: Workflow for the one-pot synthesis of target derivatives.

Caption: Plausible reaction mechanism for the one-pot synthesis.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

Application Notes and Protocols: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a highly valuable and versatile building block in organic synthesis, primarily utilized in the construction of a wide array of heterocyclic compounds. Its unique structural features, including a reactive pyridone ring system and a readily modifiable ester group, allow for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this scaffold, highlighting its utility in the synthesis of novel molecules with potential therapeutic applications.

Overview of Reactivity and Applications

This compound and its derivatives serve as precursors for compounds with a broad spectrum of biological activities, including potential as anticancer and antioxidant agents.[1] The pyridone core can undergo various modifications, such as N-alkylation and O-alkylation, while the carboxylate group can be involved in further synthetic manipulations. These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2] For instance, certain derivatives have shown promise as selective inhibitors of phosphodiesterase 3 (PDE3), indicating their potential in the treatment of cardiovascular diseases.[3]

Key Synthetic Transformations and Protocols

This section details experimental procedures for several key reactions utilizing derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, providing a foundation for the synthesis of more complex molecules.

Synthesis of Functionalized 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

A common strategy for the synthesis of the core pyridone structure involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[2][4]

Experimental Protocol: General Procedure for the Synthesis of 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and 6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid [4]

-

To a vigorously stirred suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and the appropriate cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (1.12 g, 0.02 mol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 5 with concentrated HCl.

-

Allow the mixture to stand for 3 hours to facilitate precipitation.

-

Filter the precipitate and wash it successively with water and ethanol.

Quantitative Data for Synthesis of Pyridine Derivatives [4]

| Compound | Yield |

| 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid (from cyanothioacetamide) | 68% |

| 6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (from cyanoacetamide) | 74% |

N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carboxylate Derivatives

N-alkylation is a fundamental transformation for introducing substituents on the pyridone nitrogen, which can significantly influence the biological activity of the resulting molecule.

Experimental Protocol: N-Methylation of a 2-Pyridone-3-carboxylic Acid Derivative [5]

-

To a solution of the 2-pyridone-3-carboxylic acid derivative (1 mmol) in 4 mL of DMF, add methyl iodide (1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2.5 days.

-

Add water to the reaction mixture.

-

Extract the product with a hexanes-ether (1:1) solvent system.

-

Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in a vacuum to yield the N-methylated product.

Quantitative Data for N-Methylation [5]

| Product | Yield |

| Methyl 1-benzyl-5-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | 40% |

S-Alkylation of 6-Mercapto-2-oxonicotinic Acid Derivatives

For derivatives bearing a mercapto group, S-alkylation is a facile reaction that allows for the introduction of various alkyl or aryl groups at the sulfur atom.[2][4]

Experimental Workflow for S-Alkylation

Caption: General workflow for the S-alkylation of 6-mercapto-2-oxonicotinic acid derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. Notably, certain synthesized compounds have demonstrated significant anticancer properties and inhibitory effects on specific enzymes.

Anticancer Activity

Several novel 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their in vitro anticancer activity.[1] Compounds have shown recognizable growth inhibitory ability and selectivity towards breast cancer cell lines (MCF7).[1] The cytotoxic activity appears to be modulated by the presence of H-bond donors and acceptors on the pyridine ring.[1]

Signaling Pathway Implication: Potential PDE3A Inhibition in Cancer

Some anticancer pyridines are reported to act as phosphodiesterase 3A (PDE3A) inhibitors.[1] Inhibition of PDE3A can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can have antiproliferative effects in certain cancer cells.

Caption: Proposed mechanism of anticancer activity via PDE3A inhibition.

Cardiotonic Activity via PDE3 Inhibition

Certain 2-oxo-1,2-dihydropyridine derivatives have been shown to possess cardiotonic properties by acting as selective phosphodiesterase 3 (PDE3) inhibitors.[3] This inhibition leads to increased contractility in myocardial preparations.[3]

Further Synthetic Applications: Cycloaddition Reactions

The diene system within the pyridone ring can potentially participate in cycloaddition reactions, offering a pathway to complex polycyclic structures. While specific examples with this compound were not detailed in the provided context, cycloaddition reactions are a general and powerful tool for the elaboration of similar heterocyclic systems.[6]

Conclusion

This compound and its analogues are demonstrably valuable building blocks in the field of organic and medicinal chemistry. The straightforward protocols for their synthesis and functionalization, coupled with the significant biological activities of their derivatives, underscore their importance in drug discovery and development. The provided protocols and application notes serve as a foundational guide for researchers aiming to explore the rich chemistry of this scaffold.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives in the Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxo-1,2-dihydropyridine-3-carboxylic acid and its esters, such as Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, are highly versatile building blocks in organic synthesis. Their unique structural features, including the presence of multiple reactive sites, make them ideal precursors for the construction of a wide array of novel heterocyclic compounds. These resulting heterocycles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides an overview of the synthetic applications of these pyridone derivatives, complete with detailed experimental protocols and data for the synthesis of various heterocyclic systems.

Synthetic Applications and Methodologies

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid serve as key intermediates in the synthesis of various fused and substituted heterocyclic systems. The reactivity of the pyridone ring, coupled with the functionality of the carboxylic acid or ester group, allows for a range of chemical transformations.

Synthesis of Functionalized 2-Pyridone-3-carboxylic Acids

One common application involves the synthesis of functionalized 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids, which have been evaluated for their antimicrobial activity.

Quantitative Data Summary

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]+ |

| 4a | C₁₉H₁₄NO₅ | 65 | 207-209 | Found: 336.0868, Calcd: 336.0860 |

| 8a | C₂₂H₂₀NO₅ | 40 | 150-152 | Found: 378.1349, Calcd: 378.1341 |

Experimental Protocol: Synthesis of 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4a) [1]

-

Starting Materials: Appropriate starting materials are prepared according to reported procedures.

-

Reaction: The synthesis of compound 4a is carried out, resulting in a yellow solid.

-

Purification: The crude product is purified to yield the final compound.

-

Characterization: The structure and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

¹H NMR (600 MHz, CDCl₃): δ 13.44 (s, 1H, COOH), 11.31 (s, 1H, OH), 8.95 (d, J = 2.2 Hz, 1H, H-6-py), 8.28 (d, J = 2.1 Hz, 1H, H-4-py), 7.52 – 7.63 (m, 5H, H-Ar), 7.44 (d, J = 7.4 Hz, 2H, H-Ar), 7.09 (d, J = 8.7 Hz, 1H, H-Ar), 6.96 (t, J = 7.6 Hz, 1H, H-Ar).

-

¹³C NMR (151 MHz, CDCl₃): δ 193.9, 163.9, 163.8, 162.9, 146.3, 145.9, 138.4, 137.3, 131.5, 130.5, 130.0, 126.1, 119.6, 119.4, 119.1, 118.1, 117.8.

-

Experimental Workflow

Caption: Workflow for the synthesis of functionalized 2-pyridone-3-carboxylic acids.

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives from Meldrum's Acid

Another synthetic route utilizes the reaction of an anilinomethylidene derivative of Meldrum's acid with active methylene nitriles to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds can serve as precursors for drugs or as ligands.[2][3]

Quantitative Data Summary

| Compound ID | Starting Materials | Yield (%) |

| Pyridine 3 | Anilinomethylidene Meldrum's acid, Cyanothioacetamide | 68 |

| Pyridine 6 | Anilinomethylidene Meldrum's acid, Cyanoacetamide (in presence of KOH) | 74 |

Experimental Protocol: General Procedure for Compounds 3 and 6 [2]

-

Reaction Setup: A mixture of the anilinomethylidene derivative of Meldrum's acid and the active methylene nitrile is prepared. For the synthesis of pyridine 6, potassium hydroxide is added.

-

Reaction: The reaction mixture is allowed to react for 24 hours.

-

Acidification: The mixture is then acidified with concentrated HCl to a pH of 5 and maintained for 3 hours.

-

Isolation: The resulting precipitate is filtered off.

-

Washing: The solid is washed successively with water and ethanol to yield the final product.

Reaction Scheme

Caption: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Synthesis of Hypoglycemic Agents

Derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid have been synthesized and identified as a new class of oral hypoglycemic agents.[4] The synthesis involves the reaction of a sodium enolate with cyanoacetamide to form a nitrile, which is then hydrolyzed.[4]

Structure-Activity Relationship Summary [4]

| 6-Position Substituent | Hypoglycemic Activity |

| 2,2-dimethylpropyl | Active |

| 2,2-dimethylbutyl | Active |

| 1,1-dimethylethyl | Active |

| 2-methylpropyl | Active |

| methyl | Inactive |

| 1-methylethyl | Inactive |

| pentyl | Inactive |

Experimental Protocol: Synthesis of 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acids [4]

-

Enolate Formation: The sodium enolate of a 3-substituted 3-oxopropionaldehyde is synthesized from the corresponding ketone and ethyl formate using sodium or sodium hydride.

-

Nitrile Synthesis: The sodium enolate is reacted with cyanoacetamide to prepare the corresponding 1,2-dihydro-2-oxo-3-pyridinecarbonitrile.

-

Hydrolysis: The nitrile is hydrolyzed to afford the final 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.

Logical Relationship of Synthesis

Caption: Synthetic pathway to potential oral hypoglycemic agents.

Conclusion